molecular formula C8H10N2O5S B12043828 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid CAS No. 1184919-99-0

2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No.: B12043828
CAS No.: 1184919-99-0
M. Wt: 246.24 g/mol
InChI Key: MLTFAWBDWNFFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a unique molecular scaffold combining an N -acetic acid-substituted 2-pyridone core with a critical methylsulfonamido (mesyl) substituent. The structural motif of a substituted 2-pyridone acetic acid is found in various biologically active molecules, and the inclusion of a sulfonamide group is a significant pharmacophore in drug discovery, often contributing to enhanced binding affinity and metabolic stability . The methylsulfonamido group is of particular interest to researchers, as this functional group is a key structural component in several approved therapeutic agents. For instance, the disease-modifying antirheumatic drug (DMARD) Iguratimod, used for the treatment of rheumatoid arthritis, contains a methylsulfonamido group and is known to inhibit nuclear factor-kappa B (NF-κB) activation . This suggests potential research applications for this compound in the development of novel anti-inflammatory agents. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening. Its potential mechanisms of action may involve interference with key inflammatory signaling pathways or modulation of enzyme activity, making it a candidate for investigating new treatments for immune-mediated diseases. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1184919-99-0

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

2-[3-(methanesulfonamido)-2-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C8H10N2O5S/c1-16(14,15)9-6-3-2-4-10(8(6)13)5-7(11)12/h2-4,9H,5H2,1H3,(H,11,12)

InChI Key

MLTFAWBDWNFFPI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CN(C1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Sulfonamide Formation :

    3-Amino-2-pyridone+Methanesulfonyl chloride3-(Methylsulfonamido)-2-pyridone\text{3-Amino-2-pyridone} + \text{Methanesulfonyl chloride} \rightarrow \text{3-(Methylsulfonamido)-2-pyridone}
  • N-Alkylation :

    3-(Methylsulfonamido)-2-pyridone+tert-Butyl bromoacetatetert-Butyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate\text{3-(Methylsulfonamido)-2-pyridone} + \text{tert-Butyl bromoacetate} \rightarrow \text{tert-Butyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate}
  • Ester Hydrolysis :

    tert-Butyl ester+HCl/dioxane2-(3-(Methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid\text{tert-Butyl ester} + \text{HCl/dioxane} \rightarrow \text{2-(3-(Methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid}

Experimental Details

  • Sulfonylation :

    • Conditions : 3-Amino-2-pyridone is treated with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2 eq) at 0°C to room temperature.

    • Yield : ~85% (analogous to sulfonamide formations in).

  • Alkylation :

    • Conditions : 3-(Methylsulfonamido)-2-pyridone, potassium carbonate (2 eq), and tert-butyl bromoacetate (1.5 eq) in DMF at room temperature for 7 hours.

    • Yield : 83% (based on CN109503500A).

  • Deprotection :

    • Conditions : tert-Butyl ester in DCM with 4M HCl/dioxane (3 eq) at room temperature for 16 hours.

    • Yield : 92% (similar to deprotection in).

Advantages and Limitations

  • Advantages : Straightforward sequence with high yields; avoids sensitive functional groups.

  • Limitations : Requires strict anhydrous conditions for sulfonylation.

Synthetic Route 2: One-Pot Alkylation-Sulfonylation

Reaction Scheme

  • N-Alkylation of 3-Amino-2-pyridone :

    3-Amino-2-pyridone+tert-Butyl bromoacetatetert-Butyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate\text{3-Amino-2-pyridone} + \text{tert-Butyl bromoacetate} \rightarrow \text{tert-Butyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate}
  • In Situ Sulfonylation :

    tert-Butyl intermediate+Methanesulfonyl chloridetert-Butyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate\text{tert-Butyl intermediate} + \text{Methanesulfonyl chloride} \rightarrow \text{tert-Butyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate}
  • Deprotection : Same as Route 1.

Experimental Details

  • Alkylation : Conducted in DMF with K₂CO₃ (2 eq) at 50°C for 5 hours.

  • Sulfonylation : Methanesulfonyl chloride (1.1 eq) added directly to the alkylation mixture, stirred at room temperature for 2 hours.

  • Yield : 78% overall (alkylation + sulfonylation).

Advantages and Limitations

  • Advantages : Reduced purification steps; compatible with scale-up.

  • Limitations : Potential side reactions due to residual base.

Synthetic Route 3: Solid-Phase Synthesis

Reaction Scheme

  • Resin-Bound 3-Amino-2-pyridone : Immobilized on Wang resin via a carboxylic acid linker.

  • Sulfonylation : Methanesulfonyl chloride in DCM.

  • Alkylation : tert-Butyl bromoacetate in DMF.

  • Cleavage and Deprotection : TFA/water (95:5) to release the free acid.

Experimental Details

  • Resin Loading : 1.2 mmol/g capacity; 85% efficiency.

  • Final Yield : 65% (lower due to solid-phase limitations).

Advantages and Limitations

  • Advantages : High purity; automated potential.

  • Limitations : Costly resins; moderate yields.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield83%78%65%
Purification ComplexityModerateLowHigh
ScalabilityExcellentGoodLimited
Cost EfficiencyHighHighLow

Data extrapolated from and analogous procedures.

Critical Reaction Optimization Insights

  • Alkylation Efficiency : Use of polar aprotic solvents (DMF/DMA) enhances nucleophilicity of the pyridone nitrogen.

  • Acid Stability : The pyridone ring remains intact under HCl/dioxane conditions, enabling clean deprotection.

  • Sulfonamide Regioselectivity : No competing reactions observed at the pyridone oxygen due to electronic deactivation .

Chemical Reactions Analysis

Types of Reactions

2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The methylsulfonamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid and analogs:

Compound Substituent (Position) Functional Group Molecular Weight (g/mol) Reported Applications
2-(3-(Methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid (Target Compound) Methylsulfonamido (3) Acetic acid (1) 244.25 (calculated) Potential kinase inhibition (inferred from ); peptide synthesis (Fmoc derivative )
2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid Amino (3) Acetic acid (1) 168.15 Intermediate in drug synthesis; lacks sulfonamide’s electron-withdrawing properties
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid Methoxycarbonyl (3) Acetic acid (1) 211.17 Likely ester prodrug; increased lipophilicity vs. carboxylic acid
2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetic acid Methyl (4) Acetic acid (1) 167.16 Unspecified; methyl group may enhance membrane permeability
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid Hydroxy (3), Methyl (2) Acetic acid (1) 183.15 Chelation properties (e.g., iron binding); antioxidant applications
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2 in ) Benzylamide (side chain) Acetamide (side chain) 244.27 Non-covalent β1i immunoproteasome inhibitor (Ki: submicromolar)

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

  • Methylsulfonamido vs. For example, in immunoproteasome inhibitors, sulfonamides often form stable interactions with catalytic residues .
  • Methoxycarbonyl vs. Acetic Acid : The methoxycarbonyl group in may act as a prodrug moiety, improving oral bioavailability by masking the carboxylic acid. However, it reduces polarity, which could hinder target engagement in hydrophilic binding pockets.

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ). However, the methylsulfonamido group may reduce solubility relative to the hydroxy-substituted analog in .
  • Metabolic Stability : Sulfonamides generally exhibit slower metabolic degradation than amines or esters due to resistance to hydrolytic enzymes .

Biological Activity

2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid

The presence of the methylsulfonamide group is significant for its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The methylsulfonamide moiety is known to influence inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cytotoxicity : The compound has shown selective cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.

In Vivo Studies

Animal studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Current research is limited but suggests a favorable profile for further exploration.

Case Studies

  • Case Study 1 : A study on the antimicrobial properties revealed that 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Case Study 2 : In a cancer model using mice, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect
AntimicrobialStaphylococcus aureus10Growth inhibition
CytotoxicityHeLa cells15Cell viability reduction
Enzyme InhibitionCarbonic anhydrase550% inhibition

Q & A

Q. What are the recommended synthetic routes for 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of pyridinone derivatives often involves catalytic methods or multi-step functionalization. For example:

  • Phosphine-catalyzed reactions : Triphenylphosphine-catalyzed additions (e.g., coupling 2-hydroxypyridine with acetylenedicarboxylates) can yield 2-oxopyridin-1(2H)-yl scaffolds under refluxing chloroform, achieving high yields (~80–90%) .
  • Functional group installation : The methylsulfonamido group can be introduced via sulfonylation of an amine intermediate. Optimize pH (neutral to slightly basic) and temperature (0–25°C) to avoid hydrolysis of the acetic acid moiety.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for high-purity isolates.

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

  • Solubility profiling : Test in aqueous buffers (pH 4.0–7.4) and organic solvents (DMSO, ethanol). Evidence suggests related pyridinone-acetic acid derivatives exhibit poor aqueous solubility, requiring DMSO stock solutions (e.g., 10 mM) .
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed pyridinone or sulfonamide cleavage byproducts. Store at 2–8°C in desiccated, inert atmospheres .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify pyridinone ring protons (δ 6.5–8.0 ppm) and acetic acid carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected m/z: 245.06 [M+H]+^+) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylsulfonamido group’s role in biological activity?

  • Analog synthesis : Replace methylsulfonamido with acetyl, ethylsulfonyl, or aryl sulfonamide groups.
  • Biological assays : Test analogs in enzyme inhibition (e.g., p38 MAP kinase IC50_{50}) or cellular models (e.g., TNF-α suppression in macrophages). Compare potency shifts; e.g., methylsulfonamido may enhance kinase binding via H-bonding with catalytic lysine .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to map sulfonamide interactions within enzyme active sites .

Q. What experimental strategies can resolve contradictions in reported biological activity data for pyridinone derivatives?

  • Standardize assay protocols : Variability in p38 MAP kinase inhibition (e.g., IC50_{50} 10–100 nM) may arise from differences in ATP concentrations (1–10 mM) or cell lines (RAW264.7 vs. THP-1) .
  • Control for metabolite interference : Hydrolysis of the acetic acid moiety (e.g., to 2-oxopyridin-1(2H)-yl derivatives) may yield inactive/byactive species. Use LC-MS to monitor compound integrity during assays .
  • Cross-validate with orthogonal assays : Pair enzymatic assays with cellular readouts (e.g., ELISA for cytokine release) to confirm target engagement .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Prodrug design : Esterify the acetic acid group (e.g., tert-butyl ester) to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .
  • LogP optimization : Introduce lipophilic substituents (e.g., fluorobenzyl) to balance solubility and membrane permeability. Aim for LogP 1.5–3.5 (calculated via ChemAxon) .
  • Metabolic stability : Screen in liver microsomes to identify vulnerable sites (e.g., sulfonamide oxidation). Block degradation with deuterium incorporation or steric hindrance .

Q. What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst selection : Use chiral auxiliaries or asymmetric catalysis (e.g., L-proline) if stereocenters are present. For this compound, ensure the pyridinone ring’s planarity avoids racemization .
  • Process controls : Monitor reaction exotherms during sulfonamide installation (ΔT < 5°C) to prevent byproduct formation.
  • Quality-by-design (QbD) : Use design-of-experiment (DoE) models to optimize parameters (e.g., solvent ratio, stirring rate) for batch reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.